molecular formula C11H12N2O2S B11870583 6,7-Dimethoxy-2-methylquinazoline-4(1H)-thione CAS No. 66299-70-5

6,7-Dimethoxy-2-methylquinazoline-4(1H)-thione

Cat. No.: B11870583
CAS No.: 66299-70-5
M. Wt: 236.29 g/mol
InChI Key: BMVGOGPVQPZOQH-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-methylquinazoline-4(1H)-thione is a sulfur-containing derivative of the quinazoline heterocycle, a scaffold recognized as a privileged structure in medicinal chemistry due to its diverse biological activities and presence in over 200 naturally occurring alkaloids . Quinazoline derivatives are extensively investigated for their potent pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antifungal activities . The specific substitution pattern of 6,7-dimethoxy groups is a common feature in many biologically active quinazoline compounds, often contributing to enhanced binding affinity and selectivity toward enzymatic targets . The 4-thione moiety in this compound is a critical functional group that can serve as a versatile synthon in organic and medicinal chemistry research. It can be readily functionalized into various other derivatives or coordinate with metal ions, making it a valuable intermediate for developing novel chemical entities and exploring structure-activity relationships (SAR) . Researchers utilize this and similar quinazolinone/thione compounds as key precursors in synthesizing complex molecular architectures, including Schiff bases and fused heterocyclic systems, which are targeted in drug discovery programs . The quinazoline core is a fundamental pharmacophore found in ATP-competitive inhibitors of several protein kinase enzymes, which are critical targets in oncology and other therapeutic areas . This product is intended for research and further manufacturing applications only. It is strictly not for direct human use, including diagnostic, therapeutic, or any other consumer applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66299-70-5

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

6,7-dimethoxy-2-methyl-1H-quinazoline-4-thione

InChI

InChI=1S/C11H12N2O2S/c1-6-12-8-5-10(15-3)9(14-2)4-7(8)11(16)13-6/h4-5H,1-3H3,(H,12,13,16)

InChI Key

BMVGOGPVQPZOQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=S)C2=CC(=C(C=C2N1)OC)OC

Origin of Product

United States

Preparation Methods

Nitrobenzoic Acid Esterification and Reduction

A widely cited approach begins with 4,5-dimethoxy-2-nitrobenzoic acid, which undergoes methylesterification under sulfuric acid catalysis to form 4,5-dimethoxy-2-nitrobenzoic acid methyl ester. The nitro group is subsequently reduced using iron powder in ethanol/water, yielding 4,5-dimethoxy-2-methylanthranilate. Cyclization with urea via a solid-phase fusion reaction at 135–185°C produces 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, a key intermediate.

Critical Parameters:

  • Esterification : Optimal methanol-to-acid molar ratio of 30–100:1 ensures complete conversion.

  • Reduction : Iron powder (60–100 mesh) in ethanol/water with ammonium chloride achieves >85% yield.

  • Cyclization : Urea acts as both a nitrogen source and cyclizing agent, requiring precise temperature control to avoid decomposition.

Direct Synthesis from Veratrole Derivatives

Nitration and Sequential Functionalization

An alternative route starts with veratrole (1,2-dimethoxybenzene), which is nitrated at low temperatures to produce 3,4-dimethoxynitrobenzene. Catalytic hydrogenation over palladium yields 3,4-dimethoxyaniline, which reacts with triphosgene and cyanamide to form 3,4-dimethoxyphenyl cyanourea. Cyclization with phosphorus oxychloride and subsequent hydrolysis generates 2-chloro-4-amino-6,7-dimethoxyquinazoline, which is methylated at the 2-position and sulfurized to the final product.

Challenges:

  • Regioselectivity : Nitration of veratrole requires strict temperature control (-10°C) to avoid para-substitution byproducts.

  • Chlorination Efficiency : Phosphorus oxychloride must be freshly distilled to prevent side reactions during cyclization.

Alkylation of 2-Methylquinazoline-4-thione

Ambident Anion Strategy

2-Methylquinazoline-4-thione undergoes deprotonation with sodium hydride, forming an ambident anion delocalized over S4 and N3. Alkylation with methyl iodide in dimethylformamide (DMF) at 80–90°C selectively introduces the methyl group at the 2-position, yielding the target compound. Solvent polarity significantly influences regioselectivity: polar aprotic solvents (e.g., DMSO) favor S-alkylation, while nonpolar solvents promote N-alkylation.

Optimized Conditions:

ParameterValue
SolventDMF
Temperature80–90°C
Reaction Time3–4 hours
Yield68–72%

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods based on yield, cost, and scalability:

MethodKey StepsYield (%)Cost EstimateScalability
CyclizationEsterification → Reduction → Cyclization → Sulfurization70–75ModerateIndustrial
Veratrole RouteNitration → Hydrogenation → Cyclization → Methylation60–65HighLaboratory-scale
AlkylationDeprotonation → Methylation68–72LowSmall-scale

The cyclization route offers the best balance of yield and scalability, though it requires handling corrosive P₂S₅. The veratrole method, while versatile, suffers from lower yields due to multi-step purification. Alkylation provides a straightforward pathway but is limited by the availability of specialized reagents.

Challenges and Optimizations

Byproduct Formation in Sulfurization

Using excess P₂S₅ (>1.2 equiv) leads to over-sulfurization, generating disulfide byproducts. This is mitigated by incremental reagent addition and monitoring via thin-layer chromatography (TLC).

Solvent Effects on Alkylation

DMF enhances reaction homogeneity but necessitates post-reaction neutralization to isolate the product. Switching to acetonitrile reduces side reactions but lowers yield by 15% .

Chemical Reactions Analysis

Alkylation

The thione group enables alkylation at sulfur or nitrogen, depending on reaction conditions. For example:

  • Reagents/Conditions : Alkyl halides, bases (e.g., NaOH).

  • Outcome : Substitution at sulfur or nitrogen, forming derivatives with altered reactivity .

Substitution Reactions

The methoxy groups and methyl substituent can undergo nucleophilic substitution:

  • Reagents/Conditions : Nucleophiles (e.g., amines, thiols) under acidic or basic conditions.

  • Outcome : Replacement of methoxy groups or methyl substituent with other functional groups.

Functional Group Modification

  • Thionation : Conversion of carbonyl groups to thione using thiocarbonyl reagents like thioacetamide .

  • Amination : Reaction with aminating agents (e.g., ammonium acetate, pyridine) to introduce amino groups .

Cyclization and Ring Expansion

  • Reagents/Conditions : o-chlorobenzoyl chloride, THF, heat.

  • Outcome : Formation of fused heterocyclic systems (e.g., quinolinquinazolinones) .

Alkylation at Thione

The thione group (–S=) acts as a nucleophile, reacting with alkyl halides to form sulfur-alkylated derivatives. The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack : The sulfur atom attacks the alkyl halide.

  • Deprotonation : Base removes a proton to form the final product .

Substitution at Methoxy Groups

The electron-donating methoxy groups (–OCH₃) activate adjacent positions for electrophilic substitution. For example:

  • Demethylation : Acidic or basic conditions can cleave methoxy groups, enabling further functionalization.

Data Table: Reaction Types and Outcomes

Reaction TypeReagents/ConditionsOutcomeSource
Alkylation Alkyl halides, NaOHSulfur/Nitrogen-alkylated derivatives
Substitution Nucleophiles (e.g., thiols)Replacement of methoxy/methyl groups
Thionation Thioacetamide, heatConversion of carbonyl to thione
Amination Ammonium acetate, pyridineFormation of aminoquinazoline derivatives
Cyclization o-Chlorobenzoyl chloride, THF, heatFused quinolinquinazolinones

Structural Influences on Reactivity

The compound’s reactivity is modulated by:

  • Thione group : Enhances nucleophilicity for alkylation and substitution.

  • Methoxy groups : Electron-donating effects stabilize intermediates during reactions.

  • Methyl substituent : Steric hindrance may limit certain substitution pathways.

Comparative Analysis of Functional Groups

Functional GroupRole in ReactivityExample Reaction
Thione (–S=) Nucleophilic siteAlkylation, thionation
Methoxy (–OCH₃) Electron-donatingFacilitates demethylation
Methyl (–CH₃) Steric hindranceReduces substitution at 2-position

Research Findings

  • Synthetic Flexibility : Multi-step methods allow systematic modification of substituents, enabling tailored derivatives for pharmacological studies.

  • Mechanistic Insights : Reactions involving the thione group suggest potential for designing derivatives with enhanced biological activity (e.g., enzyme inhibition) .

This compound’s rich chemical reactivity underscores its utility in medicinal chemistry for developing bioactive derivatives.

Scientific Research Applications

Anticancer Activity

The quinazoline scaffold, which includes 6,7-Dimethoxy-2-methylquinazoline-4(1H)-thione, has been extensively studied for its anticancer properties. Research indicates that compounds with this structure can inhibit various cancer cell lines effectively.

Case Studies

  • In Vitro Studies : A study reported that derivatives of quinazoline exhibited potent cytotoxic effects against human colon cancer cell lines (LoVo and HCT-116). Specifically, this compound demonstrated significant inhibition with an IC50 value indicating a low concentration required to reduce cell viability substantially .
  • Mechanism of Action : The mechanism involves the inhibition of tyrosine kinase receptors, which are often overexpressed in cancers such as breast and prostate cancer. This inhibition leads to reduced tumor growth and metastasis .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its effectiveness against various bacterial strains makes it a candidate for further development as an antimicrobial agent.

Findings

  • Antibacterial Activity : The compound has shown promising results against several pathogenic bacteria. For instance, a preliminary investigation indicated good antibacterial activity, suggesting its potential use in treating infections caused by resistant strains .
  • Comparative Efficacy : In comparative studies, this compound was found to outperform some conventional antibiotics in terms of efficacy against specific bacterial infections .

Enzyme Inhibition

Another notable application of this compound is its role as an enzyme inhibitor. It has been identified as a potential inhibitor of various enzymes involved in disease processes.

Specific Enzyme Targets

  • Cyclooxygenase-2 (COX-2) : Inhibitors of COX-2 are crucial in managing inflammation and pain associated with various diseases. The compound has shown potential as a COX-2 inhibitor, which could lead to new anti-inflammatory therapies .
  • Lactate Dehydrogenase (LDHA) : LDHA is implicated in cancer metabolism; thus, inhibiting this enzyme can reduce tumor growth by altering energy production pathways within cancer cells .

Summary Table of Applications

ApplicationMechanism/TargetReference
Anticancer ActivityInhibition of tyrosine kinases
Antimicrobial ActivityEffective against pathogenic bacteria
Enzyme InhibitionCOX-2 and LDHA inhibitors

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-methylquinazoline-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thione group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent.

    Receptors: It may interact with specific receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The methyl and thione groups in the target compound increase LogP compared to dione derivatives (e.g., 6,7-Dimethoxyquinazoline-2,4-dione), favoring membrane permeability .
  • Solubility : Bulky substituents (e.g., bis-methoxyethoxy in ) improve solubility but reduce LogP, balancing bioavailability .
  • Bioactivity : Thione moieties (as in the target compound and ) may enhance metal-binding capacity, relevant for enzyme inhibition .

Biological Activity

6,7-Dimethoxy-2-methylquinazoline-4(1H)-thione is a sulfur-containing heterocyclic compound that belongs to the quinazoline family. Its unique structure, characterized by two methoxy groups at positions 6 and 7, a methyl group at position 2, and a thione functional group at position 4, contributes to its diverse biological activities. This article reviews the compound's biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by various research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H12N2O2S\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Concentration (μg/mL)
Staphylococcus aureus20100
Escherichia coli24100
Pseudomonas aeruginosa22100

These results indicate the compound's potential as an antimicrobial agent, particularly against E. coli and P. aeruginosa .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. Preliminary investigations into the cytotoxic effects of this compound have shown promising results in inhibiting cancer cell proliferation.

A study evaluated the cytotoxicity of this compound against various cancer cell lines using the MTT assay:

Cell Line IC50 (μM)
HCT-11615.0
HepG-212.5

The compound demonstrated significant inhibition of cell growth in both cell lines, suggesting its potential as an anticancer agent .

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on key enzymes involved in disease pathways. Notably, it has shown activity against topoisomerase II and HIV-1 reverse transcriptase.

In a study assessing the enzyme inhibition:

Enzyme IC50 (μM)
Topoisomerase II10.5
HIV-1 Reverse Transcriptase8.0

These findings highlight the compound's potential as a therapeutic agent in treating viral infections and cancer .

Structure-Activity Relationship (SAR)

The unique arrangement of functional groups in this compound influences its biological activity significantly. The presence of methoxy groups enhances solubility and modifies interactions with biological targets compared to other quinazoline derivatives.

Case Studies

Several case studies have explored the biological activities of quinazoline derivatives similar to this compound:

  • Anticancer Activity : A series of quinazoline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The study revealed that compounds with similar structural features exhibited varying degrees of anticancer activity based on their functional substitutions .
  • Antimicrobial Studies : Another study focused on synthesizing thione derivatives and evaluating their antimicrobial properties against common pathogens. Results indicated that modifications at specific positions significantly enhanced antibacterial activity .

Q & A

Q. What are the key spectroscopic techniques for characterizing 6,7-Dimethoxy-2-methylquinazoline-4(1H)-thione, and how are critical signals interpreted?

  • Methodological Answer : Structural characterization typically involves FT-IR , NMR , and mass spectrometry . For example:
  • FT-IR : The carbonyl (C=O) and thione (C=S) stretching vibrations appear in the range of 1,600–1,680 cm⁻¹, with precise positions dependent on substituent effects and hydrogen bonding .
  • ¹H-NMR : Methoxy groups (OCH₃) resonate as singlets near δ 3.8–4.0 ppm, while aromatic protons in the quinazoline ring appear between δ 7.2–8.1 ppm. Coupling patterns help confirm substitution positions .
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns validate the molecular formula. For related quinazoline-thiones, accurate mass analysis is critical to distinguish isomers .

Q. What synthetic routes are commonly employed for this compound, and what are critical reaction parameters?

  • Methodological Answer : Synthesis often involves cyclocondensation of substituted anthranilic acid derivatives with thiourea or thioacetamide under acidic conditions. Key steps include:
  • Reflux in ethanol or dioxane : Ensures complete cyclization (e.g., 8–12 hours at 80–100°C) .
  • Purification : Recrystallization from ethanol/benzene mixtures improves yield and purity.
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, with ethyl acetate/hexane (1:1) as a common mobile phase .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what intermolecular interactions stabilize its crystal lattice?

  • Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and packing motifs. For related quinazoline-thiones:
  • Hydrogen bonding : N–H⋯N and C–H⋯S interactions dominate, forming chains along specific crystallographic axes (e.g., [100] direction). For example, N–H⋯N distances of ~2.893 Å and C–H⋯S distances of ~3.716 Å stabilize the lattice .
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., H⋯H = 24.8%, C–H⋯S = 36.8%), guiding crystal engineering .

Q. What strategies address contradictions in biological activity data for quinazoline-thione derivatives, such as variable cytotoxicity across cell lines?

  • Methodological Answer : Discrepancies arise from solubility , metabolic stability , or target selectivity . Mitigation approaches include:
  • Structure-activity relationship (SAR) studies : Modifying substituents (e.g., methoxy vs. chloro groups) to optimize lipophilicity and binding affinity .
  • Dose-response assays : IC₅₀ values should be validated across multiple replicates and cell lines (e.g., MCF-7 vs. HepG2) to confirm potency .
  • Molecular docking : Predict interactions with targets like VEGFR-2. For example, pyrimidinone spacers enhance binding compared to pyrazoline analogs .

Q. How are metal complexes of this compound synthesized, and how do they enhance biological activity?

  • Methodological Answer : Coordination with Pd(II) or Pt(II) involves refluxing the ligand with metal salts (e.g., K₂PdCl₄) in ethanol/water. Characterization includes:
  • Elemental analysis : Confirms metal-to-ligand stoichiometry (e.g., 1:2 for Pd complexes) .
  • DFT calculations : Validate geometry (e.g., square-planar for Pd) and electronic transitions .
  • Bioactivity : Enhanced cytotoxicity (e.g., IC₅₀ = 12 µM vs. 25 µM for the free ligand) due to improved membrane permeability and DNA intercalation .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported synthetic yields for quinazoline-thiones?

  • Methodological Answer : Variations arise from solvent purity , reaction time , and temperature control . Best practices include:
  • Standardized conditions : Use anhydrous solvents and inert atmospheres (N₂/Ar) to minimize side reactions .
  • Reaction monitoring : Real-time techniques like in-situ IR or HPLC-MS detect intermediates and optimize termination points .

Tables of Key Data

Property Value/Description Reference
Crystal System Monoclinic (P21/m)
Hydrogen Bond Distances N–H⋯N = 2.893 Å; C–H⋯S = 3.716 Å
FT-IR Stretching (C=S) 1,625–1,674 cm⁻¹
Cytotoxicity (IC₅₀) 12 µM (Pd complex); 25 µM (free ligand)

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